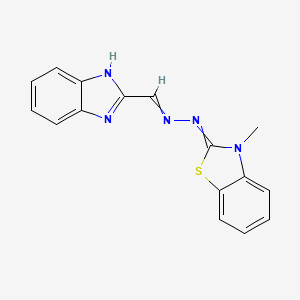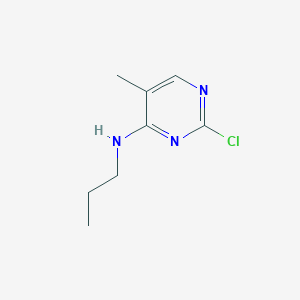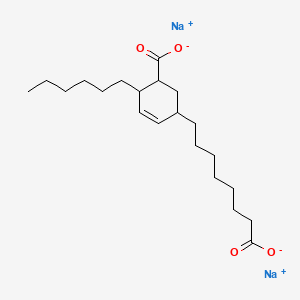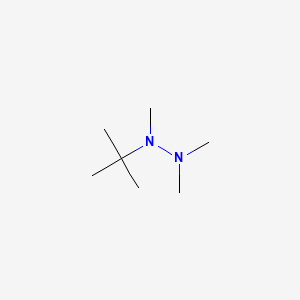
4,6(1h,5h)-Pyrimidinedione,2-amino-5-butyl-5-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6(1H,5H)-Pyrimidinedione,2-amino-5-butyl-5-ethyl- is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidinedione core with amino, butyl, and ethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione,2-amino-5-butyl-5-ethyl- can be achieved through a multi-step process. One common method involves the condensation of appropriate aldehydes with urea or thiourea derivatives under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidinedione structure .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by employing green chemistry principles. For instance, the use of environmentally benign catalysts and solvents, such as ethanol or water, can enhance the efficiency and sustainability of the synthesis process . Additionally, microwave-assisted reactions have been explored to reduce reaction times and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
4,6(1H,5H)-Pyrimidinedione,2-amino-5-butyl-5-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides or amines, under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione,2-amino-5-butyl-5-ethyl- involves its interaction with specific molecular targets. For instance, it can bind to enzymes and inhibit their activity, thereby exerting its biological effects. The compound may also interact with cellular receptors and modulate signaling pathways, leading to various physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Thiobarbituric Acid Derivatives: These compounds share a similar pyrimidinedione core and exhibit comparable biological activities.
Pyrimidothienopyridazine Derivatives: These compounds also possess a pyrimidine ring and have been studied for their antimicrobial properties.
Uniqueness
4,6(1H,5H)-Pyrimidinedione,2-amino-5-butyl-5-ethyl- stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of both butyl and ethyl groups enhances its lipophilicity and may improve its interaction with biological membranes and targets .
Propiedades
Fórmula molecular |
C10H17N3O2 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
2-amino-5-butyl-5-ethyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C10H17N3O2/c1-3-5-6-10(4-2)7(14)12-9(11)13-8(10)15/h3-6H2,1-2H3,(H3,11,12,13,14,15) |
Clave InChI |
MVQRCCMWJNYPNM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(C(=O)NC(=NC1=O)N)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide](/img/structure/B13767896.png)
![N-[(Benzyloxy)carbonyl]alanylserinamide](/img/structure/B13767907.png)

![Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate](/img/structure/B13767921.png)



![4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole](/img/structure/B13767948.png)
![1-[3-(Azetidin-1-yl)propyl]piperazine](/img/structure/B13767952.png)



![2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane](/img/structure/B13767983.png)
